

4,4'-Diamino-2,2'-difluorobiphenyl CAS number 316-64-3 properties

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Compound of Interest

Compound Name: 4,4'-Diamino-2,2'-difluorobiphenyl

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An In-depth Technical Guide to **4,4'-Diamino-2,2'-difluorobiphenyl** (CAS 316-64-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction and Strategic Overview

4,4'-Diamino-2,2'-difluorobiphenyl, also known as 2,2'-difluorobenzidine, is a fluorinated aromatic diamine that serves as a critical building block in advanced materials science. Its strategic importance lies in its role as a monomer for the synthesis of high-performance fluorinated polyimides. The introduction of fluorine atoms at the 2 and 2' positions of the biphenyl core imparts a unique combination of properties, including enhanced thermal stability, improved solubility, reduced dielectric constant, and high optical transparency to the resulting polymers.^{[1][2][3]}

This guide provides a comprehensive technical overview of the properties, synthesis, and applications of **4,4'-Diamino-2,2'-difluorobiphenyl**, with a focus on its utility for professionals in research and development. While publicly available data on this specific compound is limited, this document synthesizes known information and provides expert-driven protocols and characterization insights based on established chemical principles and data from closely related analogues.

Physicochemical and Spectroscopic Properties

The intrinsic properties of **4,4'-Diamino-2,2'-difluorobiphenyl** dictate its behavior in chemical synthesis and the performance of materials derived from it.

Physicochemical Data

Quantitative data for this compound is not extensively reported in peer-reviewed literature; the values below are compiled from chemical supplier databases and require experimental verification for critical applications.

Property	Value	Source
CAS Number	316-64-3	[4]
Molecular Formula	C ₁₂ H ₁₀ F ₂ N ₂	[4]
Molecular Weight	220.22 g/mol	[4]
Appearance	Solid, powder	[5]
Melting Point	115-116 °C	[6]
Boiling Point	346.9 ± 37.0 °C (Predicted)	[6]
Density	1.313 ± 0.06 g/cm ³ (Predicted)	[6]
Solubility	Soluble in polar aprotic solvents (e.g., DMSO, NMP, DMAc)	[7]

Spectroscopic Characterization (Predicted)

While experimental spectra are not readily available, the expected spectroscopic signatures can be predicted based on the molecule's structure. These predictions are invaluable for reaction monitoring and quality control.

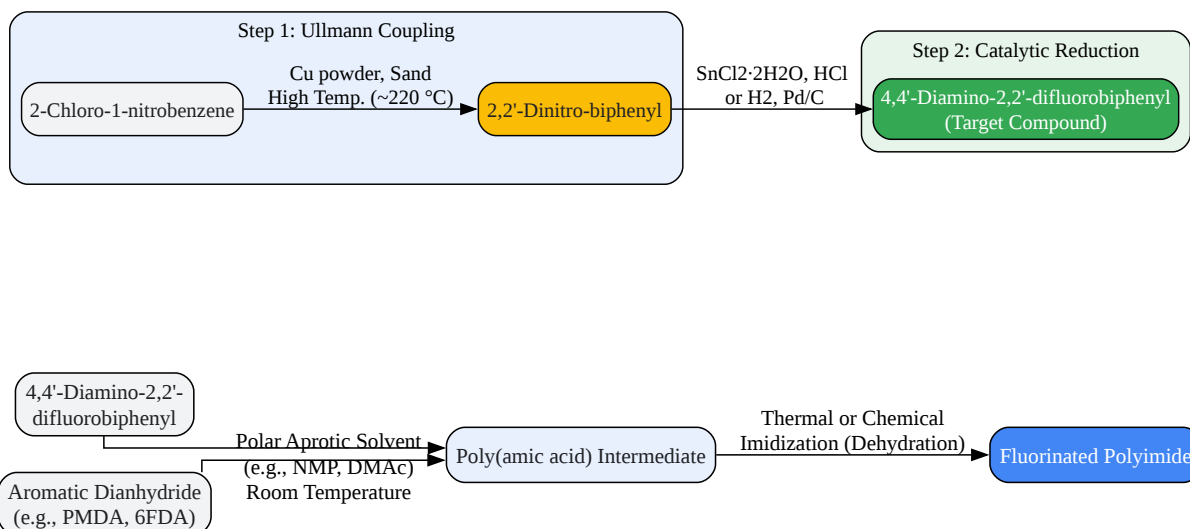
- ¹H NMR:** The proton spectrum is expected to show complex signals in the aromatic region (approx. 6.5-7.5 ppm). Due to the molecule's symmetry, three distinct signals corresponding to the protons at the 3,3'-, 5,5'-, and 6,6'- positions would be anticipated. The signals will exhibit coupling to both adjacent protons and the fluorine atoms (³JHF and ⁴JHF), leading to

complex splitting patterns (e.g., doublet of doublets or multiplets). The amino (-NH₂) protons would appear as a broad singlet, the position of which is solvent-dependent.

- ¹³C NMR: The carbon spectrum will show six distinct signals for the aromatic carbons due to symmetry. The carbons directly bonded to fluorine (C2, C2') will appear as doublets with a large ¹JCF coupling constant (typically >240 Hz). The carbons adjacent (C1, C1' and C3, C3') and meta (C4, C4' and C6, C6') to the fluorine atoms will also exhibit smaller C-F couplings.
- ¹⁹F NMR: The fluorine spectrum is expected to show a single signal for the two equivalent fluorine atoms. The chemical shift for aryl fluorides typically appears in the range of -100 to -140 ppm relative to CCl₃F.[8]
- FTIR: The infrared spectrum will be characterized by N-H stretching vibrations for the primary amine groups (typically a doublet around 3350-3450 cm⁻¹). Aromatic C-H stretching will be observed above 3000 cm⁻¹. Strong C-N stretching bands (around 1250-1350 cm⁻¹) and C-F stretching bands (around 1100-1250 cm⁻¹) are also expected. The N-H bending vibration should appear near 1600 cm⁻¹.
- Mass Spectrometry: The electron ionization (EI) mass spectrum will show a prominent molecular ion (M⁺) peak at m/z = 220. Subsequent fragmentation may involve the loss of amino groups and fluorine atoms.

Synthesis Protocol: A Proposed Workflow

A detailed, validated synthesis protocol for **4,4'-Diamino-2,2'-difluorobiphenyl** is not prominently published. However, a reliable synthetic route can be constructed based on well-established organometallic and reduction reactions. The most logical approach involves a two-step process starting from a commercially available precursor.



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